Pentyl 4-oxovalerate
Description
Contextualization within Oxo-Ester Chemistry and Levulinate Derivatives
Oxo-esters are characterized by the presence of both an ester functional group and a ketone group. This dual functionality imparts unique chemical properties and reactivity, making them valuable intermediates in organic synthesis. Pentyl 4-oxovalerate is a prime example, possessing a pentyl ester group and a ketone group on the fourth carbon of the valerate (B167501) backbone.
As a levulinate derivative, this compound is part of a class of chemicals that are increasingly seen as sustainable alternatives to petroleum-based products. biofueljournal.com Levulinic acid, its parent compound, is readily produced from the acid-catalyzed hydrolysis of lignocellulosic biomass. biofueljournal.comresearchgate.net The conversion of levulinic acid into its esters, such as pentyl levulinate, is a key area of research aimed at producing high-value, bio-based chemicals. biofueljournal.com This process typically involves the esterification of levulinic acid with an alcohol, in this case, pentanol (B124592). uva.nl
Significance of this compound as a Research Subject
The significance of this compound in research is multifaceted. A primary driver is its potential application as a biofuel additive. biofueljournal.com Alkyl levulinates, including the pentyl ester, are being investigated for their ability to improve the properties of biodiesel. biofueljournal.com
Furthermore, the synthesis of this compound serves as a model reaction for the development of novel and more efficient catalytic systems. Researchers are exploring various catalysts, including silica-supported sulfonic acids, to optimize the esterification of levulinic acid. uva.nlresearchgate.net These studies aim to achieve high yields and selectivity under environmentally benign conditions, often utilizing stoichiometric amounts of reactants. uva.nlresearchgate.net
Below is a table summarizing some of the physicochemical properties of this compound:
| Property | Value |
| Molecular Formula | C10H18O3 chembk.com |
| Molecular Weight | 186.25 g/mol smolecule.com |
| IUPAC Name | pentyl 4-oxopentanoate (B1231505) smolecule.com |
| CAS Number | 20279-49-6 chembk.com |
Historical Overview of Research Trends Pertaining to 4-Oxovalerates
The study of 4-oxovalerates, or levulinates, has evolved significantly over time. Initially, research focused on the fundamental synthesis and characterization of these compounds. Early methods often involved classical esterification techniques.
In recent decades, with the growing emphasis on sustainable chemistry and biorefineries, the research landscape has shifted. A major trend is the development of heterogeneous catalysts for the production of levulinate esters. biofueljournal.com This approach offers advantages such as catalyst recyclability and simplified product purification. For instance, research has demonstrated the use of recyclable silica-supported sulfonic acids for the efficient synthesis of pentyl 4-oxopentanoate. uva.nl
Another significant trend is the exploration of the diverse applications of levulinate esters. Beyond their use as fuel additives, they are being investigated as green solvents and as building blocks for the synthesis of other valuable chemicals. biofueljournal.com The study of the combustion kinetics of levulinate esters, such as ethyl levulinate, is also a key area of research to understand their potential as fuels. researchgate.netresearchgate.net
The evolution of historical research methodologies themselves, from a focus on political and military history to the inclusion of social and cultural aspects, mirrors the broadening scope of chemical research. numberanalytics.comnumberanalytics.comreddit.com Just as historians now utilize digital tools and interdisciplinary approaches to uncover new perspectives on the past, chemical researchers are employing advanced analytical techniques and computational modeling to design more efficient and sustainable chemical processes for compounds like this compound. researchgate.netresearchgate.net
Structure
3D Structure
Properties
CAS No. |
20279-49-6 |
|---|---|
Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
pentyl 4-oxopentanoate |
InChI |
InChI=1S/C10H18O3/c1-3-4-5-8-13-10(12)7-6-9(2)11/h3-8H2,1-2H3 |
InChI Key |
NLDFWNCRMVSDMC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)CCC(=O)C |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways of Pentyl 4 Oxovalerate
Esterification Reactions for Pentyl 4-Oxovalerate Synthesis
The most prevalent method for synthesizing this compound, also known as pentyl levulinate, is the Fischer esterification of levulinic acid with pentanol (B124592). This reaction is an acid-catalyzed process where the carboxylic acid group of levulinic acid reacts with the alcohol to form the corresponding ester and water.
Catalytic Esterification of Levulinic Acid with Pentanol
The direct esterification of levulinic acid with 1-pentanol (B3423595) serves as the principal pathway to this compound. beilstein-journals.org This reaction is typically conducted in the presence of an acid catalyst to achieve viable reaction rates and yields. Various solid acid catalysts have been investigated to facilitate this transformation, offering advantages in terms of separation and reusability over traditional homogeneous catalysts. beilstein-journals.orgbiofueljournal.com
Silica-supported sulfonic acids, for instance, have proven to be highly active heterogeneous catalysts for this reaction. beilstein-journals.org In one study, different supported sulfonic acids were screened, with materials featuring an arylsulfonic moiety achieving levulinic acid conversions above 90% within two hours. beilstein-journals.org Another study explored the use of Dowex® 50WX8, an ion-exchange resin, as a catalyst under microwave irradiation to synthesize pentyl levulinate. researchgate.net A novel approach utilized a sulfonated biochar derived from pine needles (PiNe-SO3H) as an efficient and recyclable solid acid catalyst for the synthesis. biofueljournal.com
Optimization of Reaction Parameters (e.g., Temperature, Molar Ratios, Reaction Time)
The efficiency of this compound synthesis is highly dependent on reaction parameters such as temperature, the molar ratio of alcohol to acid, catalyst loading, and reaction time.
Studies have systematically optimized these conditions to maximize yield and selectivity. For the reaction catalyzed by PiNe-SO3H, an initial screening at 50°C with a 10:1 molar ratio of 1-pentanol to levulinic acid and 3 mol% of catalyst resulted in a 64% conversion after 24 hours. biofueljournal.com Increasing the temperature to 90°C dramatically improved the conversion to 95% with over 99% selectivity towards the desired pentyl ester. biofueljournal.com Further optimization revealed that reducing the catalyst amount to 1.5 mol% and decreasing the alcohol-to-acid molar ratio to 1:1 could still achieve a 96% conversion at 90°C within 5 hours, demonstrating a highly efficient process. biofueljournal.com
For the esterification using silica-supported sulfonic acids, excellent yields (93%) were obtained under relatively mild conditions (75°C for 2 hours) even when using stoichiometric amounts of the alcohol. beilstein-journals.orguva.nl When using Dowex® 50WX8 under microwave irradiation, key parameters including the pentanol/acid molar ratio, temperature, and catalyst loading were evaluated to develop a kinetic model. researchgate.net
The following table summarizes the optimization of reaction conditions for the synthesis of this compound using a pine needle-derived sulfonated catalyst (PiNe-SO3H). biofueljournal.com
Table 1: Optimization of Reaction Conditions for this compound Synthesis
| Entry | Molar Ratio (Acid:Alcohol) | Catalyst (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|---|---|
| 1 | 1:10 | 3 | 50 | 5 | 43 | 83 |
| 2 | 1:10 | 3 | 50 | 24 | 64 | 90 |
| 3 | 1:10 | 1.5 | 90 | 5 | 95 | >99 |
| 4 | 1:5 | 1.5 | 90 | 5 | 96 | >99 |
| 5 | 1:1 | 1.5 | 90 | 5 | 96 | >99 |
Data sourced from Campana et al., Biofuel Research Journal (2023). biofueljournal.com
Novel Catalytic Systems in this compound Formation
Research into the synthesis of this compound and its analogues has spurred the development of innovative catalytic systems designed for higher efficiency, selectivity, and sustainability.
Key novel catalysts include:
Silica-Supported Sulfonic Acids : These heterogeneous catalysts are created by tethering sulfonic acid groups to a silica (B1680970) support. beilstein-journals.org They are robust, cheap, and highly active under mild, solvent-free conditions, providing excellent yields of this compound. beilstein-journals.org The organic tethers connecting the acid groups to the support may help prevent deactivation by water, a byproduct of the reaction. researchgate.net
Biochar-Derived Catalysts : A particularly green approach involves the use of sulfonated biochar derived from urban waste like pine needles (PiNe-SO3H). biofueljournal.com This catalyst is not only effective, achieving high yields, but also valorizes waste material. It has demonstrated remarkable durability, being reusable for up to 10 consecutive cycles with minimal loss of efficiency. biofueljournal.com
Mesoporous Stannosilicates : For the broader class of levulinate esters, mesoporous stannosilicates like SnMCM-41 have been used. These materials exhibit high acidity and a well-ordered structure, leading to high conversion rates in the esterification of levulinic acid with various alcohols. acs.orgnih.gov
Organocatalysts : Calix rsc.orgarene-based sulfonic acids have been employed as organocatalysts for levulinate ester synthesis. rsc.org These metal-free catalysts can achieve very high yields in short reaction times under microwave irradiation and solvent-free conditions. rsc.org
Alternative Synthetic Routes to this compound Analogues
While direct esterification of levulinic acid is the primary route to its esters, alternative pathways exist for producing structurally related 4-oxovalerate analogues. These routes often start from different precursors and introduce varied functional groups into the final molecule.
From Furfuryl Alcohol : Ethyl levulinate can be synthesized in high yield (around 85%) directly from furfuryl alcohol, a biomass-derived furan (B31954), through acid-catalyzed ethanolysis. This process bypasses the need to first isolate levulinic acid and involves the opening of the furan ring followed by in-situ esterification.
Synthesis of Diesters : Diester analogues can be produced, such as butane-2,3-diyl bis(4-oxopentanoate). This C-14 molecule is synthesized by the esterification of levulinic acid with 2,3-butanediol, a fermentation product. acs.org The reaction can be catalyzed by Brønsted acidic ionic liquids, achieving a good yield (85%) in a solvent-free system. acs.org
Introduction of Halogens : Halogenated analogues like ethyl 5-bromo-4-oxopentanoate can be prepared. One method involves the reaction of ethyl 2-(2,5-dioxocyclopentyl)acetate with hydrogen bromide in acetic acid. acs.org
Synthesis of Functionalized Precursors : Other analogues are synthesized as intermediates for more complex molecules. For example, but-3-ynyl 4-oxopentanoate (B1231505), which contains a terminal alkyne, was prepared for use in "click chemistry" to create larger, oligomeric structures. nih.gov
Green Chemistry Approaches in 4-Oxovalerate Synthesis
The synthesis of this compound and other levulinate esters is increasingly guided by the principles of green chemistry, focusing on renewable feedstocks, waste reduction, and energy efficiency.
A cornerstone of this approach is the use of levulinic acid derived from lignocellulosic biomass, which is a renewable resource. rsc.orgnih.gov The esterification reaction itself is considered a green transformation as it has a 100% carbon economy, with water being the only theoretical byproduct. rsc.org
Key green strategies employed in the synthesis include:
Use of Heterogeneous Catalysts : Solid acid catalysts, such as silica-supported sulfonic acids beilstein-journals.org, sulfonated biochars biofueljournal.com, and mesoporous materials nih.gov, are central to green synthesis. Their key advantage is easy separation from the reaction mixture, allowing for simple product purification and catalyst recycling, which minimizes waste. biofueljournal.com
Solvent-Free Conditions : Several protocols have been developed that operate without a solvent, reducing the environmental impact associated with solvent use and disposal. beilstein-journals.orgrsc.org
Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times from hours to minutes. researchgate.netrsc.org This intensification leads to significant energy savings and higher throughput. mdpi.com
Catalysts from Waste : The development of catalysts from waste biomass, such as the PiNe-SO3H catalyst from pine needles, exemplifies a circular economy approach, turning waste into a high-value material. biofueljournal.com
Reaction Mechanism Studies in this compound Formation
The formation of this compound via acid-catalyzed esterification of levulinic acid is generally understood to follow the Fischer esterification mechanism. researchgate.net This involves the protonation of the carboxylic acid carbonyl group by the catalyst, which activates it for nucleophilic attack by the pentanol. Subsequent proton transfers and elimination of a water molecule yield the protonated ester, which then deprotonates to give the final product and regenerate the acid catalyst.
More detailed mechanistic studies have been conducted to understand the specific pathways and rate-limiting steps. One investigation into the synthesis of this compound with a solid acid catalyst explored two possible pathways: direct esterification versus the formation of a pseudo-ester intermediate. biofueljournal.com The study concluded that under the optimized reaction conditions, direct esterification is the prevailing mechanism. biofueljournal.com
Kinetic modeling of the reaction catalyzed by Dowex® 50WX8 under microwave irradiation was best described by a Langmuir-Hinshelwood-Hougen-Watson (LHHW) model. researchgate.net This model suggested that the surface reaction between adsorbed levulinic acid and adsorbed pentanol is the rate-determining step, with an activation energy of 50.6 kJ/mol for the catalytic synthesis. researchgate.net
Advanced Catalytic Systems and Methodologies in Pentyl 4 Oxovalerate Synthesis
Heterogeneous Catalysis for Pentyl 4-Oxovalerate Production
Heterogeneous catalysis, where the catalyst's phase differs from that of the reactants, is pivotal for large-scale, faster, and more selective chemical production. scielo.org.co In the context of producing this compound, this typically involves the esterification of levulinic acid with 1-pentanol (B3423595) using a solid acid catalyst. biofueljournal.comresearchgate.net The process relies on a cycle of adsorption of reactants onto the catalyst surface, the chemical reaction at active sites, and subsequent desorption of the product. scielo.org.co
Solid Acid Catalysts in Esterification Reactions
Solid acid catalysts are a cornerstone in the green synthesis of esters like this compound. Their use circumvents issues associated with liquid acid catalysts, such as corrosion, environmental pollution, and difficult separation. scielo.org.co Various solid acids, including acidic resins (e.g., Amberlyst-15), zeolites, and sulfated metal oxides, have been explored for levulinate ester production. scielo.org.cobiofueljournal.com The effectiveness of these catalysts hinges on factors like the strength and density of acid sites, surface area, and structural stability. scielo.org.co For the esterification of levulinic acid, the reaction can proceed through direct esterification or via the formation of an angelica lactone intermediate. biofueljournal.com For instance, studies using Amberlyst-15 with other alcohols have provided insights into the reaction kinetics. biofueljournal.com
Supported Sulfonic Acid Catalysts
Among solid acid catalysts, those featuring sulfonic acid (-SO3H) groups tethered to a solid support are particularly effective for producing this compound. These materials combine the high reactivity of sulfonic acid with the practical benefits of a heterogeneous system. researchgate.net Silica (B1680970) is a common support material due to its high surface area and stability. researchgate.net
Researchers have synthesized silica-supported sulfonic acid catalysts by grafting organic tethers with sulfonic acid groups onto a silica surface. researchgate.net These catalysts demonstrate high conversion and selectivity in the esterification of levulinic acid with a stoichiometric amount of 1-pentanol under relatively mild conditions. For example, a silica-supported propyl sulfonic acid catalyst achieved over 95% conversion of levulinic acid, yielding this compound in 93% yield within two hours. researchgate.net The organic tethers are thought to play a role in preventing the deactivation of the active sites. researchgate.net
| Catalyst | Levulinic Acid Conversion (%) | This compound Yield (%) | Reaction Time (h) | Reference |
|---|---|---|---|---|
| Silica-supported propyl sulfonic acid | >95 | 93 | 2 | researchgate.net |
| Silica-supported arylsulfonic acid (without alkyl tether) | 92 | 90 | 2 | researchgate.net |
| Silica-supported arylsulfonic acid (with alkyl tether) | 94 | 85 | 2 | researchgate.net |
Bio-derived Catalysts (e.g., from Urban Waste)
In a significant advancement for the circular economy, robust heterogeneous acid catalysts have been synthesized from common urban waste. biofueljournal.com Pine needles, for example, have been upcycled into a sulfonated biochar catalyst (PiNe–SO3H) through a one-pot carbonization and functionalization process. biofueljournal.com This bio-derived catalyst has proven highly effective and versatile in producing a range of levulinate esters, including this compound. biofueljournal.combiofueljournal.com
Under optimized conditions (90 °C, 1.5 mol% catalyst), the PiNe–SO3H catalyst achieved a 95% conversion of levulinic acid with over 99% selectivity towards this compound within 5 hours. biofueljournal.com This approach not only provides a valuable product from a waste stream but also utilizes a catalyst prepared under mild conditions, avoiding the energy-intensive thermal treatments often required for other biochar catalysts. biofueljournal.com The success of this method highlights a sustainable pathway for producing high-value chemicals. biofueljournal.combiofueljournal.com
Catalyst Performance and Durability Studies
The long-term performance and durability of catalysts are critical for their industrial viability. Research in this area focuses on the ability to reuse catalysts over multiple cycles and understanding the mechanisms that lead to their eventual deactivation. rsc.orgnih.gov
Reusability and Regeneration of Catalytic Materials
A key advantage of heterogeneous catalysts is their potential for recovery and reuse, which significantly lowers process costs and environmental impact. scielo.org.comdpi.com The bio-derived PiNe–SO3H catalyst, used for this compound synthesis, has demonstrated exceptional stability, maintaining its performance for up to 10 consecutive cycles with negligible loss in efficiency. biofueljournal.combiofueljournal.com After each cycle, the catalyst is simply recovered by centrifugation, washed with ethanol, and dried before being used again. biofueljournal.com
Similarly, other solid acid catalysts, such as cellulose (B213188) sulfuric acid, have been successfully recycled and reused for four or more cycles in related levulinate ester syntheses without significant loss of activity. rsc.org Regeneration methods, typically involving washing with solvents like n-hexane or methanol (B129727) and subsequent drying or calcination, are crucial for restoring catalytic activity in spent catalysts. nih.govscirp.org
| Reaction Cycle | This compound Yield (%) | Reference |
|---|---|---|
| 1 | 91 | biofueljournal.com |
| 2 | 91 | biofueljournal.com |
| 3 | 90 | biofueljournal.com |
| 4 | 91 | biofueljournal.com |
| 5 | 90 | biofueljournal.com |
| 6 | 89 | biofueljournal.com |
| 7 | 89 | biofueljournal.com |
| 8 | 90 | biofueljournal.com |
| 9 | 89 | biofueljournal.com |
| 10 | 89 | biofueljournal.com |
Catalyst Deactivation Mechanisms
Catalyst deactivation is the loss of catalytic activity and/or selectivity over time. For solid acid catalysts in esterification reactions, several mechanisms can be responsible. One common issue is the leaching of active species from the support into the reaction mixture, which reduces the number of available catalytic sites for subsequent cycles. acs.org The stability of the bond tethering the active site (like a sulfonic acid group) to the support is therefore critical. researchgate.net
Another significant deactivation pathway is fouling, where the catalyst surface and pores are blocked by the deposition of reactants, products, or byproducts (such as oligomers or coke-like structures). researchgate.net This blockage prevents reactants from accessing the active sites. In some cases, the presence of water, a byproduct of esterification, can also affect catalyst stability and performance. mdpi.com Understanding these mechanisms is key to designing more robust and durable catalysts with longer operational lifetimes. analis.com.my
Reaction Kinetics and Mechanistic Investigations of Catalyzed Processes
Understanding the reaction kinetics and underlying mechanisms of catalytic processes is fundamental to optimizing the synthesis of this compound. Such investigations provide critical insights into reaction rates, the influence of various parameters, and the specific pathways through which reactants are converted into products. This knowledge is instrumental in enhancing catalyst design, improving reaction efficiency, and scaling up production processes.
Detailed research has focused on the esterification of levulinic acid with 1-pentanol, a primary route for synthesizing this compound. Kinetic studies often analyze the effects of temperature, catalyst concentration, and reactant molar ratios to develop a comprehensive model of the reaction behavior.
A study utilizing a sulfonated catalyst derived from pine needles (PiNe-SO3H) investigated the reaction between levulinic acid and 1-pentanol. biofueljournal.com The findings demonstrated a significant dependence of reaction conversion and product selectivity on temperature. As the temperature was increased from 50°C to 90°C, both the conversion of levulinic acid and the selectivity towards this compound showed marked improvement. biofueljournal.com Further optimization revealed that reducing the catalyst amount from 3 mol% to 1.5 mol% did not compromise the high conversion and selectivity achieved at 90°C. biofueljournal.com
Table 1: Effect of Temperature on the PiNe-SO3H Catalyzed Esterification of Levulinic Acid with 1-Pentanol
| Reaction Temperature (°C) | Levulinic Acid Conversion (%) | Selectivity towards this compound (%) |
| 50 | 64 | 90 |
| 70 | 87 | 95 |
| 90 | 95 | >99 |
Data sourced from a study on the synthesis of pentyl levulinate using a PiNe-SO3H catalyst. biofueljournal.com
Mechanistic investigations into this process suggest that direct esterification is the predominant pathway under the optimized conditions, rather than a route involving the formation of a pseudo-ester intermediate. biofueljournal.com While the activation energy for pseudo-ester formation is comparatively low (reported as 3 kJ·mol⁻¹ in a related system with 1-butanol), the activation energy for the direct esterification to the final product is significantly higher. biofueljournal.com
Another kinetic study employed a Dowex® 50WX8 catalyst under microwave irradiation for the esterification of levulinic acid with 1-pentanol. researchgate.net This research utilized kinetic modeling to elucidate the reaction mechanism. The data was best fitted by a Langmuir-Hinshelwood-Hogan-Watson (LHHW) model, which is commonly used for heterogeneous catalytic reactions. researchgate.net
Table 2: Kinetic Modeling Results for this compound Synthesis using Dowex® 50WX8
| Kinetic Model | Rate-Limiting Step | Activation Energy (Ea) |
| Langmuir-Hinshelwood-Hogan-Watson (LHHW) | Surface Reaction | 50.6 kJ mol⁻¹ |
Data sourced from a kinetic modeling study of microwave-assisted esterification. researchgate.net
The results from this model indicated that the surface reaction between the adsorbed reactants is the rate-determining step of the process. researchgate.net The calculated activation energy for the catalytic synthesis of pentyl levulinate was 50.6 kJ mol⁻¹. researchgate.net This value aligns with the activation energy of 50 kJ·mol⁻¹ reported for direct esterification in other studies, reinforcing the proposed mechanism. biofueljournal.com The stability of the Dowex® 50WX8 catalyst was also confirmed, as it maintained its activity over several reaction cycles. researchgate.net These kinetic models are crucial for resolving discrepancies in reported catalytic efficiencies, which can arise from differences in catalyst accessibility and mass transfer limitations.
Spectroscopic and Advanced Analytical Research of Pentyl 4 Oxovalerate
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of pentyl 4-oxovalerate. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.
Proton NMR (¹H NMR) spectroscopy provides precise information about the number of different types of protons in the molecule, their chemical environments, and their proximity to other protons. In the ¹H NMR spectrum of this compound, distinct signals correspond to the protons of the pentyl ester group and the levulinate backbone.
Research has detailed the specific chemical shifts (δ) and coupling patterns for this compound. uva.nl The spectrum features a triplet at approximately 4.02 ppm, which is characteristic of the two protons on the carbon adjacent to the ester oxygen (-O-CH ₂-). uva.nl The methylene (B1212753) protons within the levulinate structure appear as two distinct triplets at around 2.71 ppm and 2.52 ppm. uva.nl A sharp singlet at approximately 2.15 ppm corresponds to the three protons of the terminal methyl group adjacent to the ketone carbonyl (-C(=O)-CH ₃). uva.nl The signals for the remaining protons of the pentyl chain appear as multiplets in the upfield region of the spectrum. uva.nl
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |
| -O-CH ₂- (Pentyl) | 4.02 | Triplet (t) | 6.7 | 2H |
| -C(=O)-CH ₂- | 2.71 | Triplet (t) | 6.5 | 2H |
| -CH ₂-C(=O)- | 2.52 | Triplet (t) | 6.5 | 2H |
| -C(=O)-CH ₃ | 2.15 | Singlet (s) | - | 3H |
| -O-CH₂-CH ₂- (Pentyl) | 1.60-1.56 | Multiplet (m) | - | 2H |
| -(CH₂)₂-CH₃ (Pentyl) | 1.30-1.28 | Multiplet (m) | - | 4H |
| -CH₃ (Pentyl) | 0.88-0.85 | Multiplet (m) | - | 3H |
| Data obtained from studies using CDCl₃ as a solvent. uva.nl |
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in this compound produces a distinct signal in the spectrum.
The ¹³C NMR spectrum confirms the presence of ten carbon atoms in unique chemical environments. The most downfield signals are attributed to the carbonyl carbons. The ketone carbonyl carbon (-C =O) appears at approximately 206.5 ppm, while the ester carbonyl carbon (-O-C =O) is found at around 172.7 ppm. uva.nl The carbon of the ester linkage (-O-C H₂-) resonates at about 64.7 ppm. uva.nl The remaining carbons of the levulinate and pentyl groups appear at specific shifts corresponding to their local electronic environments. uva.nl This analysis is crucial for verifying the structure of this compound and distinguishing it from its isomers and related derivatives. researchgate.net
| Carbon Assignment | Chemical Shift (δ) ppm |
| Ketone Carbonyl (-C =O) | 206.5 |
| Ester Carbonyl (-O-C =O) | 172.7 |
| -O-C H₂- (Pentyl) | 64.7 |
| -C H₂-C(=O)-O- | 37.9 |
| -C (=O)-CH₃ | 29.7 |
| -C(=O)-C H₂- | 28.2 |
| -O-CH₂-C H₂- (Pentyl) | 27.92 |
| -O-(CH₂)₂-C H₂- (Pentyl) | 27.90 |
| -C H₂-CH₃ (Pentyl) | 22.2 |
| -C H₃ (Pentyl) | 13.8 |
| Data obtained from studies using CDCl₃ as a solvent. uva.nl |
¹H NMR Studies of this compound
Vibrational Spectroscopy Applications
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are highly effective for identifying the functional groups present in a compound.
Infrared (IR) spectroscopy is particularly useful for identifying the characteristic functional groups within this compound. The most prominent features in its IR spectrum are the strong absorption bands corresponding to the two carbonyl groups. The ketone C=O stretching vibration and the ester C=O stretching vibration are expected to appear as distinct, strong peaks in the region of 1700-1750 cm⁻¹. For similar alkyl levulinates like methyl and ethyl levulinate, these peaks are observed around 1714 cm⁻¹ and 1718 cm⁻¹, respectively. mdpi.com The spectrum would also show characteristic C-O stretching vibrations for the ester group, typically in the 1150-1300 cm⁻¹ range, as well as C-H stretching and bending vibrations from the alkyl portions of the molecule. mdpi.com
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |
| C=O Stretch | ~1735 | Ester |
| C=O Stretch | ~1715 | Ketone |
| C-O Stretch | ~1150-1300 | Ester |
| C-H Stretch | ~2850-3000 | Alkane |
| Frequencies are based on characteristic values for the functional groups and data from similar alkyl levulinates. mdpi.com |
Infrared (IR) Spectroscopic Analysis
Chromatographic Techniques for Separation and Analysis
Chromatographic methods are essential for separating this compound from reaction mixtures, byproducts, or complex matrices, as well as for its quantification. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly employed techniques.
Gas chromatography, often coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), is highly effective for analyzing volatile compounds like this compound. biofueljournal.comnih.gov This technique has been used to monitor the progress of esterification reactions of levulinic acid and to determine the purity and yield of the final product. biofueljournal.com For instance, GC analysis can effectively separate different alkyl levulinates and unreacted starting materials, providing quantitative data on the composition of the mixture. nih.gov The use of GC-MS allows for both separation and definitive identification of the compound based on its mass spectrum. nist.gov
High-performance liquid chromatography (HPLC) is another powerful tool, particularly for less volatile derivatives or when analyzing compounds in complex liquid samples, such as those from biofuel or food and beverage analysis. acs.org While GC is often preferred for this compound itself, HPLC is crucial in the analysis of related compounds or in methodologies where derivatization is used to enhance detection. acs.org
High-Resolution Gas Chromatography (GC) for Reaction Mixture Analysis
High-Resolution Gas Chromatography (GC) is an indispensable tool for monitoring the progress of chemical reactions, such as the esterification of levulinic acid to produce this compound. This technique allows for the effective separation of reactants, products, and byproducts in a reaction mixture, providing quantitative data on the conversion of starting materials and the selectivity towards the desired product.
In the synthesis of this compound (also known as pentyl levulinate) from levulinic acid and 1-pentanol (B3423595), GC analysis is employed to optimize reaction conditions. biofueljournal.com For instance, research on the performance of a recyclable solid acid catalyst (PiNe-SO3H) utilized GC to evaluate how variables such as temperature, catalyst loading, and reactant molar ratios influenced the reaction's outcome. biofueljournal.com By analyzing samples from the reaction mixture at different time points, researchers can accurately determine the percentage of levulinic acid that has been converted and the yield of this compound.
The optimization process often involves a systematic variation of parameters, as detailed in the following table, with GC serving as the primary analytical method to quantify the results.
| Catalyst Loading (mol%) | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|---|
| 3 | 1:10 | 50 | 5 | 43 | 83 |
| 3 | 1:10 | 50 | 8 | 64 | 90 |
| 3 | 1:10 | 70 | 8 | 87 | 95 |
| 3 | 1:10 | 90 | 8 | 95 | >99 |
| 1.5 | 1:10 | 90 | 8 | 95 | >99 |
This interactive table summarizes the optimization of reaction conditions for the synthesis of this compound, with outcomes quantified by Gas Chromatography. Data sourced from Biofuel Research Journal. biofueljournal.com
The data clearly demonstrates how GC facilitates the fine-tuning of the synthesis, showing that a high conversion and excellent selectivity can be achieved at 90 °C with a 1.5 mol% catalyst loading. biofueljournal.com The use of GC with a flame ionization detector (FID) or a thermal conductivity detector (TCD) is standard for such quantitative analyses. researchgate.net
Coupling of GC with Mass Spectrometry (GC-MS) for Product Identification
While GC is excellent for separating components of a mixture, its coupling with Mass Spectrometry (MS) provides definitive structural identification of the eluted compounds. libretexts.org GC-MS is a powerful hybrid technique where the gas chromatograph separates the components, which are then introduced directly into the mass spectrometer for ionization and analysis. libretexts.org This method is routinely used to confirm the identity of this compound in reaction mixtures.
Upon entering the mass spectrometer, the this compound molecule is typically ionized by electron impact (EI), which involves bombarding the molecule with high-energy electrons. This process forms a positively charged molecular ion (M⁺), which is often unstable and undergoes fragmentation into smaller, characteristic ions. libretexts.org The mass spectrum is a plot of the relative abundance of these ions versus their mass-to-charge ratio (m/z).
For this compound (C₁₀H₁₈O₃, Molecular Weight: 186.25 g/mol ), the mass spectrum provides a unique fingerprint. nist.gov The peak corresponding to the intact molecular ion (the parent peak) may be observed at m/z 186. The fragmentation pattern is predictable based on the molecule's structure, which includes an ester group and a ketone group. Common fragmentation pathways include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangements. libretexts.orgimreblank.ch
| m/z (Mass/Charge Ratio) | Relative Intensity (%) | Potential Fragment Identity |
|---|---|---|
| 43 | 100 | [CH₃CO]⁺ (Acylium ion) |
| 57 | ~25 | [C₄H₉]⁺ (Butyl cation) |
| 71 | ~30 | [C₅H₁₁]⁺ (Pentyl cation) |
| 85 | ~45 | [M - C₅H₁₁O]⁺ or [M - C₅H₁₀ - H₂O]⁺ |
| 115 | ~10 | [M - C₅H₁₁]⁺ (Loss of pentyl radical) |
| 186 | ~1 | [C₁₀H₁₈O₃]⁺ (Molecular Ion) |
This interactive table presents the characteristic mass spectral data for this compound under electron ionization. The base peak, the most abundant fragment, is typically the acylium ion [CH₃CO]⁺ at m/z 43. Data sourced from the NIST WebBook. nist.gov
The analysis of this fragmentation pattern allows for unambiguous confirmation that the compound eluted from the GC is indeed this compound. nist.govuva.nl
UV-Vis Spectroscopy in Electronic Structure Probing
UV-Visible (UV-Vis) spectroscopy is an analytical technique that provides information about the electronic structure of a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum (typically 200-800 nm). numberanalytics.comlibretexts.org For organic compounds like this compound, UV-Vis spectroscopy is used to probe electronic transitions, primarily involving π electrons and non-bonding (n) electrons associated with chromophores within the molecule.
The structure of this compound contains two key chromophores: the ketone carbonyl group (C=O) and the ester carbonyl group (O-C=O). These functional groups give rise to characteristic electronic transitions. numberanalytics.com
n → π* Transitions: This transition involves the excitation of an electron from a non-bonding orbital (n), located on the oxygen atom of the carbonyl group, to an anti-bonding π* orbital. These transitions are typically of lower energy and thus occur at longer wavelengths. However, they are "forbidden" by quantum mechanical selection rules, resulting in weak absorption bands (low molar absorptivity, ε). libretexts.orgbath.ac.uk For simple ketones, the n → π* transition is observed in the region of 270-300 nm.
π → π* Transitions: This transition involves the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital. These transitions are "allowed" and result in strong absorption bands (high molar absorptivity, ε). For the carbonyl group, this transition occurs at shorter wavelengths, typically in the range of 180-200 nm. libretexts.org
| Transition | Chromophore | Typical λmax (nm) | Molar Absorptivity (ε) | Characteristics |
|---|---|---|---|---|
| n → π | Ketone (C=O) | ~270-300 | Low (10-100 L·mol⁻¹·cm⁻¹) | Weak, "forbidden" transition |
| π → π | Ketone (C=O) | ~180-200 | High (1,000-10,000 L·mol⁻¹·cm⁻¹) | Strong, "allowed" transition |
| π → π* | Ester (O-C=O) | ~200-215 | Low (~50-100 L·mol⁻¹·cm⁻¹) | Strong, "allowed" transition |
This interactive table summarizes the expected electronic transitions for the chromophores present in this compound. numberanalytics.comlibretexts.org
By analyzing the position (λmax) and intensity (ε) of these absorption bands, UV-Vis spectroscopy provides valuable insight into the electronic environment of the functional groups within the this compound molecule. numberanalytics.com
Computational and Theoretical Chemistry Investigations of Pentyl 4 Oxovalerate
Density Functional Theory (DFT) Studies on Molecular Structure and Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. While specific DFT studies focusing exclusively on pentyl 4-oxovalerate are not prevalent in the literature, extensive research on its parent compound, levulinic acid, and its simpler ester, methyl levulinate, establishes a clear framework for how DFT is applied to this class of molecules. conicet.gov.arrsc.org
DFT calculations are employed to determine the optimized ground-state geometry of the molecule, predicting bond lengths, bond angles, and dihedral angles. From the calculated electronic wavefunction, a variety of molecular properties can be derived. These include the distribution of electron density, electrostatic potential maps, and the energies of frontier molecular orbitals (HOMO and LUMO). rsc.org
For instance, in studies of the conversion of methyl levulinate, DFT has been used to analyze the molecular surface to predict reactive sites. rsc.org The electrostatic potential map highlights electron-rich areas (negative potential), such as the oxygen atoms of the carbonyl and ester groups, which are susceptible to electrophilic attack, and electron-poor areas (positive potential), which are prone to nucleophilic attack. rsc.org These calculations are fundamental for understanding the molecule's intrinsic reactivity and intermolecular interaction patterns.
Table 1: Representative Molecular Properties of Levulinate Esters Derived from DFT Calculations
| Property | Description | Relevance to this compound |
| Optimized Geometry | The lowest energy 3D arrangement of atoms. | Determines the molecule's shape and steric profile. |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Indicates chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. |
| Electrostatic Potential | A map of the electrostatic charge distribution on the molecule's surface. | Predicts sites for non-covalent interactions and electrophilic/nucleophilic attacks. rsc.org |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility in polar solvents and intermolecular dipole-dipole interactions. |
This table is illustrative, based on typical DFT analyses of related levulinate esters.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of conformational dynamics and non-covalent interactions. nih.govrsc.org For a flexible molecule like this compound, which contains a rotatable pentyl chain and a C-C single bond in its backbone, MD simulations are invaluable for exploring its conformational landscape. libretexts.org
A typical MD simulation involves placing the molecule, or an ensemble of molecules, in a simulation box, often with an explicit solvent like water, and solving Newton's equations of motion for every atom. This generates a trajectory that reveals how the molecule folds, flexes, and interacts with its surroundings. nih.gov The analysis focuses on the torsion angles within the pentyl chain and the main chain to identify the most stable conformers (e.g., anti vs. gauche conformations) and the energy barriers between them. libretexts.orgmdpi.com
Furthermore, MD simulations can elucidate the nature of intermolecular interactions. By simulating this compound in a solvent, one can analyze the formation of hydrogen bonds between the keto and ester oxygens and protic solvents, as well as van der Waals interactions between its alkyl chain and nonpolar molecules. This is crucial for understanding its properties as a solvent or a biofuel additive. nih.gov
Table 2: Intermolecular Interactions of this compound Studied by MD Simulations
| Interaction Type | Description | Relevant Functional Groups |
| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Carbonyl oxygen and ester oxygen as H-bond acceptors. |
| Dipole-Dipole Forces | Attractive forces between the positive end of one polar molecule and the negative end of another. | Arising from the polar C=O and C-O-C groups. |
| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Dominant for the nonpolar pentyl alkyl chain. |
This table outlines the types of interactions that can be modeled for this compound using molecular dynamics.
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations, particularly using DFT, are critical for mapping out the reaction pathways for the synthesis and transformation of this compound. rsc.orgresearchgate.net A primary application is in studying the mechanism of esterification of levulinic acid with pentanol (B124592). Computational studies on the esterification with other alcohols, like methanol (B129727), have provided significant insights. conicet.gov.arconicet.gov.ar
Similarly, the mechanisms of subsequent reactions, such as the hydrogenation and cyclization of levulinate esters to form γ-valerolactone (GVL), have been extensively probed using DFT. rsc.orgresearchgate.net These computational investigations provide a molecular-level understanding that is essential for designing more efficient catalysts and optimizing reaction conditions. akj.az
Table 3: Example of Reaction Step Energetics from a DFT Study on a Related Reaction (Levulinic Acid Esterification)
| Reaction Step | Description | Calculated Activation Energy (Example) | Reference |
| Protonation | Protonation of the carboxylic acid carbonyl group. | Low barrier | conicet.gov.ar |
| Nucleophilic Attack | Attack of the alcohol (e.g., pentanol) on the protonated carbonyl carbon. | Moderate barrier | conicet.gov.ar |
| Proton Transfer | Intramolecular transfer of a proton to form a water leaving group. | Variable barrier | conicet.gov.ar |
| Dehydration | Elimination of a water molecule to form the ester. | High barrier (often rate-determining) | conicet.gov.ar |
The data are illustrative of the type of information obtained from quantum chemical calculations on the esterification of levulinic acid.
Prediction of Spectroscopic Parameters via Computational Methods
Computational chemistry offers methods to predict spectroscopic data, which serves as a powerful tool for structure verification and interpretation of experimental spectra. For this compound, quantum chemical calculations can predict its Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra.
NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically coupled with DFT. researchgate.netacs.org The calculations provide theoretical chemical shifts that can be compared with experimental data to confirm structural assignments. researchgate.net Discrepancies between computed and experimental values can often be resolved by considering solvent effects or by averaging over several low-energy conformations of the flexible molecule.
Similarly, by calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies and their corresponding intensities can be determined, generating a theoretical IR spectrum. This allows for the assignment of specific absorption bands in an experimental spectrum to the vibrations of particular functional groups (e.g., C=O stretch of the ketone vs. the ester).
Table 4: Comparison of Experimental and Hypothetical Computationally Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom Position | Experimental δ (ppm) researchgate.net | Predicted δ (ppm) (Hypothetical) | Functional Group |
| C=O (Ketone) | 206.5 | 207.0 | Ketone |
| C=O (Ester) | 172.7 | 173.1 | Ester |
| O-CH₂ (Ester) | 64.7 | 65.0 | Ester Pentyl Chain |
| CH₂ (alpha to ester C=O) | 37.9 | 38.2 | Backbone |
| CH₃ (Ketone) | 29.7 | 30.0 | Ketone Methyl |
| CH₂ (beta to ester C=O) | 27.9 | 28.1 | Backbone |
| Pentyl Chain CH₂'s | 28.2, 27.9, 22.2 | 28.5, 28.2, 22.5 | Pentyl Chain |
| Pentyl Chain CH₃ | 13.8 | 14.0 | Pentyl Chain |
Experimental data from source researchgate.net. Predicted values are hypothetical examples to illustrate the typical accuracy of modern DFT calculations.
Enzyme-Substrate Docking and Molecular Recognition Modeling for Related Oxo-Esters
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). scitechnol.comresearchgate.net This method is highly relevant for understanding how this compound might interact with enzymes, for example, in biocatalytic synthesis using lipases or in potential biological activity involving reductases. researchgate.netnih.gov
In a docking study, the 3D structure of the enzyme's active site is used as a target. The this compound molecule is then placed into this site in numerous possible conformations and orientations. A scoring function estimates the binding affinity (often as a "docking score" in kcal/mol) for each pose, with lower energy scores indicating more favorable binding. nih.govbiomedpharmajournal.org
The results can predict whether the substrate fits within the active site and can identify the key amino acid residues involved in binding through hydrogen bonds, hydrophobic interactions, or electrostatic forces. nih.gov For related oxo-esters, docking studies have successfully predicted the stereoselectivity of enzymatic reductions by analyzing the geometry of the substrate's carbonyl group relative to the enzyme's cofactor. nih.gov Such models are crucial for enzyme engineering and for understanding the molecular recognition principles that govern enzyme-substrate specificity. frontiersin.orgcsic.es
Table 5: Hypothetical Molecular Docking Results for Levulinate Esters in a Lipase (B570770) Active Site
| Compound | Docking Score (kcal/mol) | Key Interacting Residues (Example) | Predicted Interaction Type |
| Methyl Levulinate | -5.8 | Ser, His, Asp | Hydrogen bond with Ser; Hydrophobic pocket |
| Ethyl Levulinate | -6.2 | Ser, His, Asp, Leu | Hydrogen bond with Ser; Enhanced hydrophobic contact |
| This compound | -7.5 | Ser, His, Asp, Leu, Ile | Hydrogen bond with Ser; Strong hydrophobic interaction with pentyl chain |
| Butyl Levulinate | -7.1 | Ser, His, Asp, Leu, Val | Hydrogen bond with Ser; Significant hydrophobic contact |
This table is a hypothetical representation based on typical results from docking studies, illustrating how binding affinity often increases with the length of the alkyl chain due to enhanced hydrophobic interactions. nih.gov
Environmental Considerations and Sustainability Aspects of Pentyl 4 Oxovalerate
Biodegradation Studies of Oxo-Ester Compounds
While specific biodegradation studies on pentyl 4-oxovalerate are not extensively documented in publicly available literature, the degradation pathways can be inferred from research on related oxo-ester and oxo-biodegradable compounds. The term "oxo-biodegradation" describes a two-stage process. mdpi.com The initial phase is an abiotic oxidative degradation, where factors like heat and UV light break down the chemical structure, particularly the polymer chains in plastics containing such additives. ontosight.aimdpi.com This is followed by a biotic phase, where microorganisms metabolize the smaller, oxidized fragments. mdpi.comontosight.ai
The mechanism involves the formation of hydroperoxides which then decompose into radicals that cleave the main molecular chains. ontosight.ai The resulting smaller molecules, such as carboxylic acids, aldehydes, and ketones, are more amenable to microbial assimilation. Microorganisms like bacteria and fungi utilize enzymes to break down these fragments, ultimately converting them into carbon dioxide, water, and biomass. ontosight.aibsj.org.jm
Factors influencing the rate of oxo-biodegradation include:
Temperature: Higher temperatures generally accelerate the initial oxidation phase. ontosight.ai
Moisture: Water is essential for microbial activity in the biodegradation stage. ontosight.ai
Oxygen Availability: Oxygen is a critical reactant in the oxidative degradation process. ontosight.ai
Microbial Population: The presence and diversity of suitable microorganisms are key to the biotic phase. mdpi.com
Studies on fatty acid methyl esters (FAMEs), a major component of biodiesel, have shown high rates of biodegradation, often exceeding 90% within a few weeks. tandfonline.com Given the structural similarities, it is plausible that this compound, as a relatively small ester molecule, would also be susceptible to microbial degradation, likely initiated by enzymatic hydrolysis of the ester bond followed by metabolism of the resulting levulinic acid and pentanol (B124592).
Environmental Fate and Transport Research
The environmental fate and transport of a chemical describe its movement and transformation in the air, water, and soil. hyperwriteai.com Key processes governing this include advection (transport with the bulk flow of a fluid), diffusion (movement from high to low concentration), dispersion, and deposition. hyperwriteai.com The ultimate destination and persistence of a compound are determined by its physical and chemical properties. hyperwriteai.comusgs.gov
For this compound, specific environmental fate data is limited. However, insights can be drawn from related compounds. For instance, ethyl levulinate (ethyl 4-oxovalerate) is expected to be mobile in the environment due to its water solubility. fishersci.com Given its structure as an ester with a ketone group, this compound is likely to be a moderately polar molecule. Its environmental behavior will be governed by partitioning between different environmental media, a process often estimated using coefficients like the octanol-water partition coefficient (log Kow) and the organic carbon partition coefficient (log Koc). usgs.gov
A higher water solubility would suggest a greater potential for transport in surface water and groundwater, while a lower volatility would limit its distribution in the atmosphere. The degradation processes discussed in the previous section (biodegradation, hydrolysis) are crucial sinks that determine its persistence in the environment. routledge.com Without these degradation pathways, the compound could accumulate, but its expected susceptibility to biological and chemical breakdown suggests a relatively low persistence.
Sustainable Synthesis and Production Routes
This compound is an alkyl levulinate, a class of compounds that can be sustainably produced from biomass. biofueljournal.com The primary precursor, levulinic acid, is recognized as a key platform chemical derivable from the acid-catalyzed hydrolysis of C6 sugars found in lignocellulosic biomass (e.g., wood, agricultural residues). biofueljournal.comresearchgate.net The synthesis of this compound from levulinic acid and pentanol (1-pentanol) represents a green chemical process, especially when employing sustainable catalysts and reaction conditions. biofueljournal.comjcu.edu.au
Recent research has focused on developing heterogeneous, recyclable catalysts to improve the environmental profile of this esterification reaction. These solid acid catalysts avoid the separation and waste issues associated with traditional homogeneous catalysts.
Notable sustainable synthesis methods include:
Silica-Supported Sulfonic Acids: These catalysts have demonstrated good conversion and selectivity for the esterification of levulinic acid with a stoichiometric amount of pentanol under mild conditions. researchgate.net
Sulphonated Pine Needle-Derived Biochar: A novel catalyst created by upcycling urban waste (pine needles) has been shown to be highly efficient and reusable for up to 10 cycles with minimal loss in activity. biofueljournal.com This approach not only provides a green catalyst but also valorizes waste material. The process optimization focused on minimizing waste generation, achieving low Environmental Factor (E-factor) values. biofueljournal.com
| Catalyst | Reactants | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| PiNe-SO3H (Sulphonated Pine Needle Biochar) | Levulinic Acid, 1-Pentanol (B3423595) | 90 | 5 | >99 (conversion), >99 (selectivity) | biofueljournal.com |
| Silica-supported Sulfonic Acid | Levulinic Acid, Pentanol | Not Specified | 24 | Good conversion and selectivity reported | researchgate.net |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Levulinic Acid, Diphenyl Carbonate | 160 | 24 | Synthesis of Phenyl 4-oxopentanoate (B1231505) reported | rsc.org |
These methods highlight a shift towards processes that are not only derived from renewable resources but are also designed to be inherently more sustainable by minimizing waste and catalyst loss. biofueljournal.comresearchgate.net
Life Cycle Assessment (LCA) Implications for Bio-Derived Compounds
A Life Cycle Assessment (LCA) is a standardized methodology used to evaluate the potential environmental impacts of a product throughout its entire life cycle, from raw material extraction to production, use, and final disposal. tandfonline.commdpi.com For bio-derived compounds like this compound, LCA provides a framework to quantify their environmental benefits and identify potential trade-offs compared to their fossil-based counterparts. acs.org
Studies on various bio-based chemicals and biofuels consistently show significant advantages in certain impact categories:
Greenhouse Gas (GHG) Emissions: Replacing fossil feedstocks with biomass can lead to substantial reductions in GHG emissions. acs.org One analysis of 15 bio-based chemicals found that their production could reduce GHG emissions by 35% to over 100% (in cases of carbon sequestration) compared to fossil-fuel-based pathways. acs.org
Fossil Energy Consumption: Bio-based production routes generally consume less non-renewable energy. acs.orgresearchgate.net
However, LCAs also reveal potential environmental burdens associated with bio-based products:
Agricultural Impacts: The cultivation of biomass feedstocks can lead to impacts such as acidification and eutrophication (from fertilizer use) and increased land and water use. researchgate.net
For example, an LCA comparing a bio-based polymer to a conventional one showed a 9% reduction in carbon footprint but higher impacts in 14 other categories. mdpi.com Conversely, another study on a composite material made from bio-based succinic acid found lower impacts in 6 out of 10 indicators, including a 35% lower global warming potential. researchgate.net These mixed results underscore that "bio-based" does not automatically mean "more sustainable" across all environmental metrics. The choice of feedstock, agricultural practices, and processing technology are all critical factors. mdpi.comresearchgate.net
| Impact Category | Bio-Based Product Performance (General) | Key Influencing Factors | Reference |
|---|---|---|---|
| Global Warming Potential (GHG Emissions) | Generally Lower | Biomass carbon neutrality, process energy source | acs.orgresearchgate.net |
| Fossil Energy Demand | Generally Lower | Renewable process energy, conversion efficiency | acs.orgresearchgate.net |
| Acidification Potential | Potentially Higher | Fertilizer use in agriculture, emissions from processing | researchgate.net |
| Eutrophication Potential | Potentially Higher | Fertilizer runoff from agriculture | researchgate.net |
| Water Consumption | Mixed Results | Crop irrigation needs vs. water use in chemical plants | acs.org |
The LCA implications for this compound, derived from lignocellulosic biomass, would likely follow these trends. The use of waste biomass like pine needles as a catalyst source could further improve its environmental profile by reducing waste and avoiding impacts associated with purpose-grown crops. biofueljournal.com
Investigations into Advanced Biological Interactions of Pentyl 4 Oxovalerate and Analogues Non Clinical Focus
Enantioselective Synthesis and Stereochemical Studies of Chiral Analogues
The presence of a prochiral ketone in the structure of pentyl 4-oxovalerate and its analogues allows for the synthesis of chiral derivatives, primarily chiral γ-hydroxy esters and their subsequent cyclized products, γ-lactones. The stereochemistry of these molecules is crucial as it often dictates their biological activity and interaction with chiral biological systems like enzymes and receptors. nih.gov Research has focused on both metal-catalyzed asymmetric hydrogenation and biocatalytic reductions to achieve high enantioselectivity.
Catalytic asymmetric hydrogenation of levulinate esters, such as ethyl or methyl levulinate, has been effectively achieved using transition metal complexes with chiral ligands. mdpi.com Ruthenium-based catalysts, in particular, have shown significant success. For instance, the Ru(II)-BINAP-HCl system has been used for the hydrogenation of various alkyl levulinates. mdpi.comresearchgate.net The addition of HCl to these systems has been shown to greatly accelerate the reaction rate. researchgate.net Under pressures of 60-70 atm of H₂ and at temperatures around 65°C, ethyl levulinate can be converted into its corresponding γ-hydroxy ester, which subsequently cyclizes to yield γ-valerolactone (GVL) with excellent optical purity, often reaching 98–99% enantiomeric excess (ee). researchgate.net Similarly, ruthenium catalysts modified with ligands like SEGPHOS have been used for the direct conversion of levulinic acid to (S)-γ-valerolactone with up to 82% ee. rsc.org
Enzymatic methods offer a green and highly selective alternative for producing chiral analogues. nih.gov Asymmetric dehydrogenases and ketoreductases (KREDs), often from yeast (Saccharomyces cerevisiae) or other microorganisms, are employed for the stereospecific reduction of the keto group. mdpi.comnih.gov For example, the chemoenzymatic reduction of levulinic acid using a dehydrogenase can produce (S)-GVL with yields around 90%. nih.gov Another approach utilized a ketoreductase from Candida parapsilosis (CPCR2) to reduce ethyl levulinate to ethyl (S)-4-hydroxypentanoate with an enantiomeric excess greater than 99%. mdpi.com This enzymatic step is often followed by a chemically or enzymatically catalyzed lactonization to yield the final chiral GVL. mdpi.com
These stereochemical studies are fundamental, as the synthesis of enantiomerically pure compounds is a prerequisite for accurately evaluating their interactions with biological targets and understanding stereochemistry-bioactivity relationships. nih.gov
Table 1: Selected Catalytic Systems for Enantioselective Reduction of Levulinate Esters and Levulinic Acid ```html
In Vitro Cellular Investigations (e.g., Growth, Migration, Differentiation)
In vitro cellular assays are essential for probing the biological effects of this compound analogues at the cellular level. These studies provide insights into processes like cell permeability, proliferation, and cytotoxicity without involving whole organisms.
A key area of investigation is intestinal permeability, which is often assessed using the Caco-2 cell model. Caco-2 cells are human colon adenocarcinoma cells that, when cultured, form a monolayer that structurally and functionally resembles the intestinal epithelium. enamine.netsciforum.netThis model is widely used to predict the oral absorption of compounds. mdpi.comIn one study, an analogue, ethyl 5-bromo-4-oxovalerate, was used as a reactant in the synthesis of complex benzofurane and benzothiophene (B83047) derivatives. acs.orgThese final compounds were then evaluated for their permeability across Caco-2 cell monolayers. acs.orgThe apparent permeability coefficient (Papp) is calculated to quantify a compound's ability to cross the cell barrier. enamine.netSuch studies help to understand how structural features derived from the oxovalerate core might influence bioavailability.
acs.org
In a different application, ethyl levulinate was successfully used as a solvent to dissolve the biopolymer polyhydroxybutyrate-co-hydroxyvalerate (PHBV). acs.orgThe resulting solution was used in an electrospinning process to create fibrous membranes. acs.orgThese membranes were subsequently used as scaffolds for in vitro cell culture, demonstrating a novel application of levulinate esters in creating biomaterials for modeling biological barriers.
acs.org
Furthermore, various keto esters have been synthesized and subjected to in vitro antimicrobial screening against pathogenic bacteria and fungi. mdpi.comresearchgate.netnih.govThese assays determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of the compounds, providing data on their potential to inhibit microbial growth. mdpi.comWhile not focused on this compound specifically, these studies establish a methodological framework for evaluating the biological activity of this class of compounds at the cellular level.
researchgate.netTable 2: In Vitro Activity and Permeability of Bioactive Compounds Synthesized Using an Oxovalerate Analogue
Generated html Studies on Interactions with Biological Systems (e.g., Enzymes, Receptors)
The functional groups of this compound—the ketone and the pentyl ester—are key to its interactions with biological macromolecules such as enzymes and receptors. The ketone group is a target for enzymatic reduction, while the ester chain influences binding affinity and specificity.
Enzyme interaction studies have shown that levulinate esters are substrates for various ketoreductases (KREDs). The ketoreductase Tyl-KR1 from Streptomyces fradiae can reduce analogues of this compound. cam.ac.ukMolecular modeling suggests that these lipophilic esters can bind in different modes within the enzyme's active site, and that the switch from a thioester to an oxygen ester can result in a near-complete loss of enantioselectivity, highlighting the sensitivity of the enzyme-substrate interaction. cam.ac.ukIn silico docking studies with another KRED from Sporobolomyces salmonicolor (SSCR) and various α-ketoesters have been used to predict the stereochemical outcome of the reduction. nih.govThese models calculate the binding energies of different substrate conformations to forecast which enantiomer will be preferentially produced. nih.govFurthermore, a close analogue, 4-methyl-2-oxopentanoate, has been identified as a substrate for the enzyme branched-chain-amino-acid aminotransferase 3 (BCAT3), which is involved in amino acid biosynthesis.
uniprot.org
Regarding receptor interactions, research on structurally related molecules indicates the importance of the valerate (B167501) side chain. In one study, an indole (B1671886) derivative featuring a 5-oxovalerate group attached at the 3-position was identified as a potent and selective antagonist of the OXE receptor, a G-protein coupled receptor for the chemoattractant 5-oxo-ETE. nih.govThe activity was found to reside almost exclusively in the S-enantiomer, underscoring the importance of stereochemistry in receptor binding.
nih.govTable 3: Enzyme-Substrate Docking Energies for α-Ketoester Analogues with Sporobolomyces salmonicolor Ketoreductase (SSCR)
Generated html Structure-Activity Relationship (SAR) Studies for Biological Effects (excluding therapeutic/toxicology)
Structure-activity relationship (SAR) studies are crucial for understanding how a molecule's chemical structure correlates with its biological activity. quizlet.comFor analogues of this compound, SAR investigations often focus on modifying the alkyl ester chain and other substituents to observe the impact on interactions with biological targets.
Studies on a series of levulinate esters (methyl, ethyl, and butyl levulinate) have demonstrated a clear structure-activity relationship concerning their ecotoxicity in aquatic organisms. csic.esAs a general trend, the toxicity of the levulinate esters, measured by the half maximal effective concentration (EC50), increased as the length of the alkyl chain increased. csic.esThis suggests that the hydrophobicity conferred by the longer alkyl chain (e.g., butyl, and by extension, pentyl) enhances the molecule's ability to cross biological membranes and exert a biological effect.
csic.es
In the context of receptor modulation, research on compounds targeting chemokine receptors CCR2 and CCR5 provides relevant SAR insights. acs.orgIn a series of triazolopyrimidinone (B1258933) derivatives, increasing the length of a linear alkyl substituent from methyl to butyl led to a progressive increase in binding affinity for the CCR2 receptor. acs.orgHowever, extending the chain further to hexyl or heptyl resulted in a loss of inhibitory activity, indicating an optimal chain length for productive receptor interaction. acs.orgSimilarly, in studies of modulators for the free fatty acid receptor 3 (FFA3), a series of n-alkyl groups from ethyl to pentyl were tested. researchgate.netThe propyl and butyl analogues were found to be the most potent agonists, with potency decreasing for the shorter ethyl and longer pentyl chains, again pointing to a specific spatial and hydrophobic requirement in the receptor's binding pocket.
These findings collectively indicate that the pentyl group of this compound is a critical structural feature. Its size and lipophilicity are likely to be major determinants of the compound's interaction with and activity at various biological targets, with the optimal length being highly dependent on the specific topology of the enzyme or receptor binding site.
**Table 4: Structure-Activity Relationship of n-Alkyl Groups in Tetrahydroquinolone-based FFA3 Receptor Agonists**```html
Future Research Directions and Emerging Trends
Integration with Flow Chemistry and Continuous Processing
The synthesis of pentyl 4-oxovalerate is increasingly moving from traditional batch reactors to more efficient continuous flow systems. mdpi.com Flow chemistry offers significant advantages, including superior heat and mass transfer, enhanced safety, and the potential for higher productivity and process automation. csic.esresearchgate.netrichmond.edunih.gov Research in this area focuses on optimizing reaction conditions and developing robust heterogeneous catalysts that can withstand continuous operation.
A key reaction is the direct esterification of levulinic acid with 1-pentanol (B3423595). begellhouse.commonash.edu Studies have demonstrated the successful use of solid acid catalysts, such as ion-exchange resins, in fixed-bed flow reactors. mdpi.comresearchgate.net For instance, research comparing various resin-supported acid catalysts in a flow reactor highlights the superior performance of certain catalysts in terms of conversion and productivity. mdpi.com As shown in the table below, catalysts like polymer-supported p-toluenesulfonic acid (PS-p-TsOH) and Aquivion mP98 have shown high conversion rates and significant product throughput under continuous flow conditions. mdpi.com
Future work will likely focus on developing even more stable and active catalysts, modeling reaction kinetics to optimize reactor design, and integrating downstream purification steps into a seamless, continuous manufacturing process. csic.esnih.gov The development of fully automated systems for the on-demand synthesis of levulinate esters represents a significant long-term goal. nih.gov
| Catalyst | Flow Rate (mL/min) | Conversion (%) | Productivity (g/hour) |
|---|---|---|---|
| Amberlyst-15 | 0.1 | 93 | 0.93 |
| PS-p-TsOH | 0.55 | 98 | 4.73 |
| Aquivion mP98 | 0.55 | Not specified | Not specified |
Development of Advanced Bio-Catalytic Systems
Biocatalysis, the use of enzymes or whole cells to catalyze chemical reactions, is an emerging frontier for the synthesis of specialty chemicals like this compound. nih.govmdpi.com This approach offers exceptional selectivity, operates under mild conditions (lower temperature and pressure), and reduces the generation of hazardous waste, aligning with the principles of green chemistry. nih.govunimi.it
While the direct enzymatic synthesis of this compound is a less reported research area, the esterification of levulinic acid using lipases is a well-established proof of concept. monash.eduresearchgate.net Lipases, such as those from Candida antarctica (e.g., Novozym 435), are capable of catalyzing the formation of various alkyl levulinates. researchgate.netpreprints.org Research has shown that immobilizing these enzymes on solid supports enhances their stability and allows for easy separation and reuse, which is crucial for industrial viability. mdpi.com One study on the synthesis of other alkyl levulinates using an immobilized lipase (B570770) achieved high yields (up to 91.14% for dodecyl levulinate) and demonstrated good reusability over multiple cycles. researchgate.net
Future trends point toward several key areas:
Protein Engineering: Tailoring enzymes through directed evolution and rational design to enhance their activity, stability, and specificity for levulinic acid and pentanol (B124592). nih.govmdpi.com
New-to-Nature Reactions: Repurposing existing enzymes or designing new ones to perform novel chemical transformations, potentially creating levulinate derivatives with unique functionalities. nih.govrsc.org
Photobiocatalysis: Integrating light-driven catalysis with enzymatic processes to drive reactions that are otherwise difficult to achieve. rsc.org
These advancements could lead to highly efficient and sustainable biological routes for producing not only this compound but also a wide range of chiral and functionalized derivatives. nih.gov
Novel Applications in Sustainable Technologies
The functional properties of this compound make it a strong candidate for several applications in sustainable technologies, most notably as a biofuel additive. biofueljournal.comacs.org As countries seek to reduce their reliance on fossil fuels, oxygenated additives derived from biomass are crucial for improving the performance and environmental profile of conventional fuels like diesel. acs.org
Research has shown that levulinate esters can act as effective blend components in diesel. biofueljournal.comacs.org this compound and related blends have been studied for key fuel properties such as density, viscosity, and flash point. rsc.org These properties are critical for meeting stringent fuel standards like EN 590. rsc.org While many pentyl-based blends have densities and viscosities that fall outside the primary diesel standards, they show promise for specific applications or as part of more complex blend formulations designed to improve lubricity or reduce emissions. biofueljournal.comrsc.org
| Property | Range for Pentyl-Based Blends |
|---|---|
| Density at 15 °C (g cm⁻³) | 0.878–0.949 |
| Kinematic Viscosity at 40 °C (mm² s⁻¹) | 1.578–2.180 |
| Flash Point (°C) | 54–81 |
Beyond biofuels, levulinate esters are valued as green solvents due to their low toxicity, high boiling points, and biodegradability. mdpi.comresearchgate.net Future research will likely explore the use of this compound as a replacement for conventional, more hazardous solvents in various industrial processes, from chemical synthesis to cleaning applications. mdpi.com Its potential as a bio-based plasticizer and as a precursor for polymers and other high-value chemicals also remains an active area of investigation. researchgate.net
Advanced Computational Design and Prediction for New Derivatives
The development of new chemical compounds is being revolutionized by advanced computational methods. usm.my Instead of relying solely on trial-and-error laboratory experiments, researchers can now use computer-aided molecular design (CAMD) to predict the properties of molecules before they are ever synthesized. usm.my This approach accelerates the discovery of new derivatives of this compound with precisely tailored functionalities.
Current research in this area involves several sophisticated techniques:
Quantum Chemistry: Methods like Density Functional Theory (DFT) are used to model reaction mechanisms at the atomic level, providing insights into catalyst behavior and reaction pathways for related levulinate esters.
Quantitative Structure-Property Relationship (QSPR): These models establish mathematical relationships between the molecular structure of a compound and its physical properties (e.g., viscosity, boiling point, octane (B31449) number). acs.org
Machine Learning and AI: Advanced algorithms, including deep neural networks, can be trained on existing chemical data to create highly accurate predictive models for fuel performance, toxicity, and synthesizability. mdpi.comacs.org
By combining these tools in a "generate-and-test" framework, scientists can computationally create thousands of virtual derivatives of this compound and screen them for a desired set of target properties. acs.org This allows for the identification of promising candidates for applications such as next-generation biofuels with optimal combustion characteristics or specialized green solvents with specific solvency powers. This data-driven approach significantly reduces the time and cost associated with materials discovery and is a key emerging trend in the valorization of biomass-derived platform molecules. usm.my
Q & A
Basic: What are the recommended methods for synthesizing pentyl 4-oxovalerate in laboratory settings?
Answer:
this compound can be synthesized via esterification of 4-oxovaleric acid (levulinic acid) with pentanol under acidic catalysis. A typical protocol involves refluxing equimolar amounts of levulinic acid and pentanol in the presence of a catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA). Reaction progress is monitored using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm ester formation . For purification, fractional distillation or column chromatography is recommended to isolate the ester from unreacted starting materials.
Advanced: How can researchers optimize reaction conditions to minimize side products (e.g., transesterification) during this compound synthesis?
Answer:
Optimization requires careful control of variables:
- Catalyst selection: Use milder catalysts (e.g., Amberlyst-15) to reduce side reactions.
- Temperature: Maintain temperatures below 100°C to avoid decomposition of the ester.
- Molar ratios: Employ a slight excess of pentanol (1.2:1 molar ratio) to drive the reaction toward esterification rather than transesterification.
- Inert atmosphere: Conduct reactions under nitrogen to prevent oxidation of the carbonyl group.
Post-reaction analysis via nuclear magnetic resonance (NMR) or infrared (IR) spectroscopy can identify side products, guiding iterative refinement of conditions .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Answer:
Key techniques include:
- ¹H and ¹³C NMR: To confirm the ester’s structure (e.g., characteristic peaks for the pentyl chain at δ 0.8–1.5 ppm and the ketone carbonyl at δ 208–210 ppm).
- IR spectroscopy: A strong absorption band near 1740 cm⁻¹ confirms the ester carbonyl, while a band at ~1700 cm⁻¹ indicates the ketone group.
- GC-MS: To verify purity and molecular ion ([M⁺] at m/z 172) .
Advanced: How can computational methods (e.g., DFT) resolve contradictions in mechanistic studies of this compound’s reactivity?
Answer:
Density functional theory (DFT) simulations can model reaction pathways, such as nucleophilic attacks on the ketone or ester group. For example:
- Compare activation energies of competing pathways (e.g., hydrolysis vs. reduction) to identify dominant mechanisms.
- Validate computational results with experimental kinetic data (e.g., rate constants from UV-Vis spectroscopy).
Discrepancies between theoretical and experimental data may arise from solvent effects or unaccounted intermediates, necessitating iterative refinement of models .
Basic: How should researchers assess the stability of this compound under varying storage conditions?
Answer:
Conduct accelerated stability studies:
- Temperature: Store samples at 4°C, 25°C, and 40°C for 1–4 weeks.
- Light exposure: Test under UV and ambient light.
- Analysis: Monitor degradation via HPLC or GC-MS. Key degradation products (e.g., levulinic acid or pentanol) indicate hydrolysis or oxidation .
Advanced: What statistical approaches are suitable for analyzing contradictory data in studies of this compound’s solvent interactions?
Answer:
- Multivariate analysis: Use principal component analysis (PCA) to identify variables (e.g., solvent polarity, temperature) contributing to data variability.
- Error analysis: Calculate standard deviations and confidence intervals for replicate experiments.
- Bayesian statistics: To model uncertainties in solubility or partition coefficient measurements.
Contradictions may stem from uncontrolled variables (e.g., trace moisture), requiring rigorous experimental replication .
Basic: How can existing literature on structurally similar esters (e.g., ethyl levulinate) inform research on this compound?
Answer:
- Reaction mechanisms: Compare esterification/hydrolysis kinetics of ethyl levulinate (CAS 539-88-8) to predict this compound’s behavior .
- Spectroscopic data: Use published IR/NMR spectra of analogs to validate new findings.
- Thermodynamic properties: Leverage enthalpy/entropy values from similar esters to model phase transitions .
Advanced: What experimental designs are recommended for studying this compound’s role as a precursor in heterocyclic compound synthesis?
Answer:
- DoE (Design of Experiments): Vary reactants (e.g., hydrazines or hydroxylamines) and catalysts (e.g., Lewis acids) to optimize cyclocondensation yields.
- In situ monitoring: Use real-time Raman spectroscopy to track intermediate formation.
- Post-reaction analysis: Employ X-ray crystallography or high-resolution mass spectrometry (HRMS) to confirm product structures .
Basic: How should researchers address discrepancies in reported melting/boiling points of this compound?
Answer:
- Purification: Ensure samples are rigorously purified (e.g., via recrystallization or preparative HPLC).
- Calibration: Verify thermometer/equipment accuracy using reference standards.
- Report conditions: Specify atmospheric pressure and heating rates, as these influence observed values .
Advanced: What strategies can mitigate challenges in scaling up this compound synthesis from milligram to gram quantities?
Answer:
- Heat transfer: Use jacketed reactors to maintain uniform temperatures during exothermic steps.
- Catalyst recovery: Implement immobilized catalysts (e.g., silica-supported acids) for reuse.
- Process analytical technology (PAT): Integrate inline sensors (e.g., pH probes) for real-time quality control.
Pilot-scale trials should compare yields and purity metrics (e.g., enantiomeric excess) to lab-scale data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
